molecular formula C16H14F2N2O3S B2584946 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 941886-23-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No.: B2584946
CAS No.: 941886-23-3
M. Wt: 352.36
InChI Key: BYGKREUCBYPQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring the 1,1-dioxidoisothiazolidin-2-yl group, as present in this molecule, are of significant interest in medicinal chemistry and are frequently explored for their potential to modulate biological targets . Structurally related sulfonamide and benzamide compounds have demonstrated potent inhibitory activity against ion channels, such as Kv1.3, which is a recognized target in immunological research . The integration of the 2,6-difluorobenzamide moiety may influence the compound's physicochemical properties and its interaction with enzymatic systems. Researchers are investigating this compound and its analogs as tools in various biochemical and pharmacological studies, including the exploration of mechanisms of action and structure-activity relationships (SAR) . Handling should be conducted in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGKREUCBYPQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide typically involves multiple steps, including the formation of the isothiazolidinone ring and subsequent coupling with the difluorobenzamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the benzamide moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Benzoylurea Insecticides

Compounds with the 2,6-difluorobenzamide group are prominent in agrochemicals. Key examples include:

  • Hexaflumuron (IUPAC: N-[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide):
    • Molecular Formula : C₁₆H₈Cl₂F₆N₂O₃.
    • Activity : Insect growth regulator targeting chitin synthesis.
    • Structural Distinction : Features a 3,5-dichloro-4-(tetrafluoroethoxy)phenyl group, enhancing lipophilicity and resistance to metabolic degradation .
  • Novaluron (ISO name): Molecular Formula: C₁₇H₉ClF₈N₂O₄. Activity: Lepidopteran pest control via chitin inhibition. Key Substituent: 3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl group, improving binding affinity to insect receptors .
  • Diflubenzuron :
    • Molecular Formula : C₁₄H₉ClF₂N₂O₂.
    • Activity : Broad-spectrum insecticide.
    • Structural Simplicity : Lacks halogenated alkoxy groups, resulting in shorter environmental persistence compared to hexaflumuron .

Antifungal/Antibacterial Derivatives

details benzoylurea derivatives with modified pyrimidinyl-thioether substituents:

  • Compound 4c (N-(3-(((6-(difluoromethyl)-2-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide):
    • Molecular Formula : C₂₀H₁₄F₄N₄O₂S.
    • Activity : Moderate antifungal efficacy against Candida albicans (MIC = 8 μg/mL).
    • Structural Feature : Difluoromethyl-pyrimidine enhances membrane penetration .
  • Compound 4e (N-(3-(((2-chloro-6-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide):
    • Molecular Formula : C₁₉H₁₃ClF₂N₄O₂S.
    • Activity : Superior antibacterial activity against Staphylococcus aureus (MIC = 2 μg/mL).
    • Key Substituent : Chlorine atom increases electrophilicity, promoting target enzyme inhibition .

Pharmaceutical Candidates

  • N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide: Activity: VEGFR2 inhibitor with binding affinity (-9.8 kcal/mol), outperforming urea-based controls. Mechanism: Hydrogen bonding with Cys917 and hydrophobic interactions with Glu883/Val914.

Structural-Activity Relationship (SAR) Insights

  • Substituent Effects : Halogenation (Cl, F) and alkoxy groups (e.g., tetrafluoroethoxy) enhance bioactivity by improving target binding and metabolic stability .
  • Linker Variations : Urea linkages (as in benzoylureas) favor pesticidal activity, while amide bonds (as in pharmaceutical candidates) enable selective enzyme inhibition .
  • Aromatic Modifications : Pyrimidine or anthracene rings introduce π-π stacking interactions critical for receptor binding .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

  • Isothiazolidine moiety : Contributes to its biological activity.
  • Difluorobenzamide group : Enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
  • Anticancer Activity : Potential to inhibit cancer cell proliferation in vitro.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in disease pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their function and affecting metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction processes.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness in various assays:

  • Antimicrobial Assays : Showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cell Proliferation Assays : Indicated a dose-dependent reduction in the viability of cancer cell lines.
Study TypeResult SummaryReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerReduced viability in MCF-7 and HeLa cells
Enzyme InhibitionIC50 values in the low micromolar range

Case Studies

A notable case study involved the assessment of this compound in a murine model of cancer. The results demonstrated:

  • Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.
  • Survival Rate Improvement : Enhanced survival rates in treated mice.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide and related benzamide derivatives?

  • Methodology : A common approach involves coupling a substituted aniline with a benzoyl chloride derivative. For example, in structurally similar compounds (e.g., hexaflumuron), 2,6-difluorobenzoyl chloride is reacted with substituted phenylamines under anhydrous conditions, using triethylamine as a base in dry dichloromethane at low temperatures (~275–288 K). Workup includes acid/base washes and recrystallization .
  • Key considerations : Ensure anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How can X-ray crystallography be applied to resolve the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in dichloromethane/hexane). Data collection uses a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL, with hydrogen atoms placed geometrically and refined using a riding model .
  • Parameters : Monitor crystal quality (e.g., mosaicity < 0.5°) and completeness of data (>95% for high-resolution structures).

Advanced Research Questions

Q. How do crystallographic disorder and hydrogen bonding influence the supramolecular assembly of this compound?

  • Methodology : Analyze disorder in flexible groups (e.g., terminal -CHF₂) using split-atom models with occupancy refinement (e.g., 0.67:0.33 ratio observed in related compounds). Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing, forming chains or sheets. Tools like Mercury (CCDC) visualize intermolecular interactions .
  • Example : In N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, N–H⋯O hydrogen bonds propagate along the [100] axis, forming C(4) chains .

Q. What computational methods are suitable for studying the electronic properties and reactivity of the 1,1-dioxidoisothiazolidine moiety?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compute electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., insect chitin synthase for pesticidal activity) .
  • Validation : Compare computed bond lengths/angles with SC-XRD data to assess accuracy.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology : Systematically vary substituents on the phenyl ring (e.g., Cl, F, CF₃) and assess bioactivity (e.g., insect growth inhibition). For example, replacing 1,1,2,2-tetrafluoroethoxy with trifluoromethoxy groups in novaluron increases lipophilicity and target binding .
  • Data analysis : Use IC₅₀ values from enzyme assays and logP measurements to correlate substituent effects with potency.

Q. What experimental strategies address discrepancies in bioactivity data across similar benzamide derivatives?

  • Methodology : Re-evaluate purity (HPLC ≥98%), stereochemistry (chiral HPLC or SC-XRD), and formulation (e.g., solvent effects in bioassays). For example, diflubenzuron and hexaflumuron differ in larvicidal activity due to substituent electronic profiles .
  • Troubleshooting : Cross-validate results using multiple assays (e.g., in vivo vs. in vitro) and control for metabolic stability in target organisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.